![molecular formula C11H16ClNO B053322 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 111758-82-8](/img/structure/B53322.png)
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves multi-step chemical processes. For example, the synthesis of a dopaminergic compound starting from 2-naphthoic acid through a series of reactions including bromination, esterification, substitution, reduction, rearrangement, and hydrogenolysis, leading to a biologically active compound as hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011). Another synthesis pathway involves a three-step process from 7-methoxy tetralone employing Wittig olefination and asymmetric dihydroxylation, followed by platinum-catalysed oxidation (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
Scientific Research Applications
Synthesis of Dopaminergic Compounds : A study by Öztaşkın et al. (2011) discusses the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a biologically active compound related to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, from 2-naphthoic acid. This compound is significant in dopaminergic research, providing insights into the synthesis of compounds that may influence dopamine receptors in the brain (Öztaşkın, Göksu, & SeÇen, 2011).
Photoamination Studies : Yamashita et al. (1993) explored the photoaminations of 7-methoxy-1,2-dihydronaphthalenes with ammonia, resulting in the production of 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes. This process demonstrates the potential of using photochemical reactions in synthesizing related compounds (Yamashita et al., 1993).
Enantioselective Synthesis : Research by Ainge et al. (2003) describes the rapid development of an enantioselective synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, showcasing advanced techniques in chiral synthesis relevant to similar compounds (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
Chemoenzymatic Synthesis : Orsini et al. (2002) achieved the chemoenzymatic synthesis of (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist, from 1-methoxynaphthalene. This study highlights the use of chemoenzymatic protocols in synthesizing structurally complex aminotetralins (Orsini, Sello, Travaini, & Gennaro, 2002).
Crystal Structure Analysis : Zhang et al. (2006) prepared a compound by condensation of 1,2,3,4-tetrahydronaphthalen-1-amine, examining its crystal structure and forming insights into the molecular configurations of such compounds (Zhang, Wang, Chang, & Zhang, 2006).
Transition-State Effects in Hydrolysis : A study by Sampson et al. (2004) investigated the transition-state effects in the acid-catalyzed hydrolysis of 6-methoxy-1,2,3,4-tetrohydronaphthalene-1,2-epoxide. This research offers insights into the chemical behavior of similar compounds under hydrolysis conditions (Sampson, Paik, Duvall, & Whalen, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOHMWMOYSWMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603359 |
Source
|
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
CAS RN |
111758-82-8 |
Source
|
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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